Cefazaflur is a first-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity against various bacterial strains. It is a semisynthetic derivative, primarily designed to combat bacterial infections. The compound is identified by its molecular formula and has a molar mass of approximately .
The synthesis of Cefazaflur involves a multi-step chemical reaction:
Cefazaflur undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution .
Cefazaflur exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The beta-lactam ring binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls. This mechanism leads to cell lysis and ultimately bacterial death.
Cefazaflur is primarily used in clinical settings as an antibiotic for treating various bacterial infections. Its broad-spectrum activity makes it suitable for use against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. Research continues into its potential applications in combination therapies and its efficacy against emerging resistant strains .
Cefazaflur (INN: Cefazaflur; SK&F 59962) is a semisynthetic first-generation cephalosporin antibiotic developed in the 1970s. Characterized by its β-lactam core structure and enhanced stability profile, it exemplifies early efforts to expand the antibacterial spectrum through targeted chemical modifications. Unlike many contemporaneous cephalosporins, it features a unique trifluoromethylthioacetamide side chain at the C7 position, contributing to its distinct physicochemical and biological properties [1] [2]. Despite demonstrating potent in vitro activity against Gram-positive cocci and select Gram-negative bacilli, the compound did not progress beyond preclinical development [2] [6].
The discovery of cephalosporin C in 1945 from Acremonium fungi initiated the era of cephalosporin antibiotics. By the 1960s, researchers developed methods to hydrolyze cephalosporin C into 7-aminocephalosporanic acid (7-ACA), enabling semisynthetic modification at the C7 acyl side chain (R1) and C3 position (R2) [10]. These modifications aimed to enhance:
Cefazaflur emerged from systematic structure-activity relationship (SAR) studies at SmithKline & French (SK&F). Researchers replaced conventional arylamide side chains (e.g., phenylglycine in cephalexin) with non-aryl groups like trifluoromethylthioacetate to optimize steric and electronic properties. This innovation yielded SK&F 59962 (later named cefazaflur), patented in 1977 [1] [8]. Its development paralleled other first-generation agents like cefazolin but distinguished itself through its unique R1 group [9].
Cefazaflur’s molecular formula is C₁₃H₁₃F₃N₆O₄S₃ (molar mass: 470.46 g/mol). Key structural features include:
Table 1: Key Physicochemical Properties of Cefazaflur
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₃F₃N₆O₄S₃ | Confirms elemental composition [1] |
Molar Mass | 470.46 g/mol | Determines dosing and solubility [2] |
Hydrogen Bond Acceptors | 9 | Influences water solubility |
Rotatable Bonds | 9 | Affects molecular flexibility [2] |
Topological Polar Surface Area | 206.21 Ų | Predicts membrane permeability [2] |
XLogP | 1.17 | Indicates moderate lipophilicity [2] |
The compound’s synthesis involves acylating 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)cephem-4-carboxylic acid (1) with trifluoromethylthioacetyl chloride (2) under controlled conditions [1]. This acylation strategy was typical for early cephalosporins but utilized a novel acid chloride to introduce the –SCF₃ moiety.
First-generation cephalosporins prioritize activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) with moderate Gram-negative coverage (e.g., E. coli, K. pneumoniae). Cefazaflur shares this core profile but exhibits distinct properties:
Table 2: Cefazaflur vs. Key First-Generation Cephalosporins
Property | Cefazaflur | Cefazolin | Cephalexin |
---|---|---|---|
R1 Group | Trifluoromethylthioacetyl | Tetrazolylacetyl | D-2-Amino-2-phenylacetyl |
R2 Group | 1-Methyltetrazol-5-ylthio | Methylthiadiazolyl | Methyl |
Administration | Parenteral (IM/IV) | Parenteral (IM/IV) | Oral |
Urinary Recovery | 92.7% | 94.9% | >90% |
Peak Serum Level | 25.2 µg/mL (1g IM) | 62.3 µg/mL (1g IM) | 18 µg/mL (500mg oral) |
Data compiled from [1] [4] [6].
Cefazaflur’s classification rests on:
Unlike oral agents (e.g., cephalexin), cefazaflur was formulated solely for parenteral use due to poor oral bioavailability [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1